Bioisosteric Replacement of Indole in CRTH2 Antagonists: Thieno[2,3-c]pyrrole Chemotype Demonstrates DP1 Selectivity and Oral Bioavailability
In a direct bioisosteric replacement study, thieno[2,3-c]pyrrole-based CRTH2 antagonists exhibited potent antagonism with good selectivity over the DP1 receptor, a selectivity profile not achieved with the corresponding indole core compounds [1]. Early ADME/PK assessment of this thienopyrrole chemotype demonstrated oral bioavailability in mice [1]. This establishes the [2,3-c] thienopyrrole scaffold as a functionally differentiated alternative to indole for CRTH2-targeted programs.
| Evidence Dimension | Receptor selectivity (CRTH2 vs. DP1) and in vivo exposure |
|---|---|
| Target Compound Data | Thieno[2,3-c]pyrrole-derived antagonists: potent CRTH2 antagonism with good DP1 selectivity; oral bioavailability demonstrated in mice |
| Comparator Or Baseline | Indole core CRTH2 antagonists: lacked comparable DP1 selectivity profile |
| Quantified Difference | Qualitative selectivity advantage reported; quantitative IC50/EC50 values not disclosed in abstract |
| Conditions | CRTH2 and DP1 receptor binding/functional assays; in vivo PK in mice |
Why This Matters
This matters for procurement because it provides peer-reviewed validation that the thieno[2,3-c]pyrrole scaffold confers target selectivity advantages over the widely used indole pharmacophore in prostaglandin receptor modulation programs.
- [1] Bonafoux, D., et al. Thienopyrrole acetic acids as antagonists of the CRTH2 receptor. Bioorg. Med. Chem. Lett. 2011, 21(6), 1861-1864. View Source
